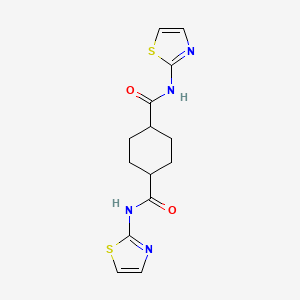![molecular formula C16H12Br2N2O2S B4892075 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4892075.png)
4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide, also known as BPTES, is a small molecule inhibitor of glutaminase. Glutaminase is an enzyme that converts glutamine to glutamate, which is an important precursor for energy production and biosynthesis in cancer cells. BPTES has shown promise as a potential anticancer agent, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide works by binding to the active site of glutaminase, thereby inhibiting its activity and preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and other biosynthetic intermediates, which are essential for the growth and proliferation of cancer cells. 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide has been shown to be selective for cancer cells that are dependent on glutamine metabolism for survival.
Biochemical and physiological effects:
4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide has been shown to modulate the expression of various genes involved in cancer cell metabolism and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide is its selectivity for cancer cells that are dependent on glutamine metabolism. This makes it a potentially effective anticancer agent with fewer side effects than traditional chemotherapy agents. However, 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide has limited solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action may be affected by the presence of other metabolic pathways in cancer cells.
Zukünftige Richtungen
Future research on 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide could focus on developing more effective formulations for in vivo administration. In addition, studies could be conducted to investigate the potential of 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide as a combination therapy with other anticancer agents. Further research could also be conducted to elucidate the mechanisms underlying the selectivity of 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide for cancer cells and to identify biomarkers that could be used to predict response to 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide treatment.
Synthesemethoden
4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide can be synthesized using a multi-step process involving the reaction of 4-bromobenzyl chloride with thiourea to form 4-(4-bromophenyl)-1,3-thiazol-2-amine, which is then reacted with 4-chlorobenzoic acid to form 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide. The final product can be obtained as a hydrobromide salt.
Wissenschaftliche Forschungsanwendungen
4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide has been studied extensively as a potential anticancer agent due to its ability to inhibit glutaminase, which is upregulated in many cancer cells. Studies have shown that 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide can selectively inhibit the growth of cancer cells while sparing normal cells. 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.
Eigenschaften
IUPAC Name |
4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2S.BrH/c17-12-5-1-10(2-6-12)14-9-22-16(19-14)18-13-7-3-11(4-8-13)15(20)21;/h1-9H,(H,18,19)(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCFIMWXFKHUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)O)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol](/img/structure/B4892023.png)
![N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine](/img/structure/B4892027.png)
![2-methoxy-5-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol](/img/structure/B4892030.png)
![5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4892037.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene)](/img/structure/B4892041.png)
![N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4892049.png)
![1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B4892053.png)
![2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B4892061.png)
![N-[(4-chlorophenoxy)acetyl]alanine](/img/structure/B4892064.png)

![(1,3-benzodioxol-5-ylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4892073.png)
![ethyl 2-(2-{[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B4892081.png)
![(4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenyl)dimethylamine](/img/structure/B4892087.png)
![5-(4-fluorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4892088.png)